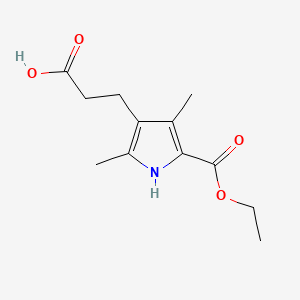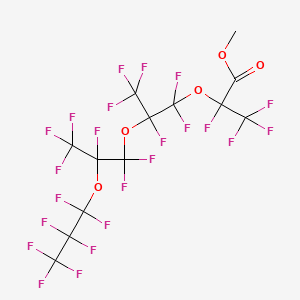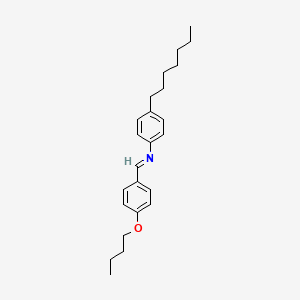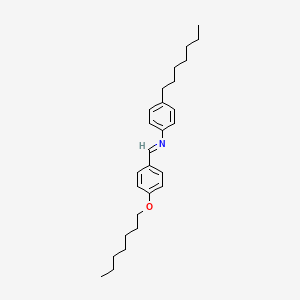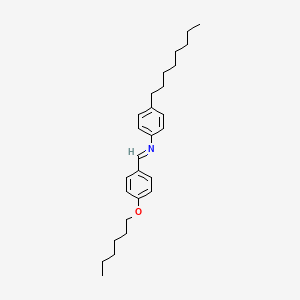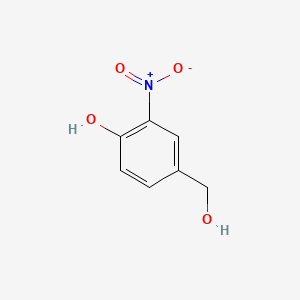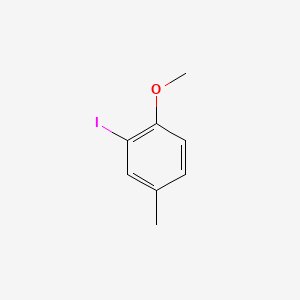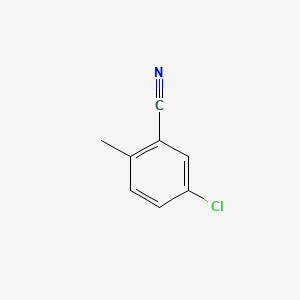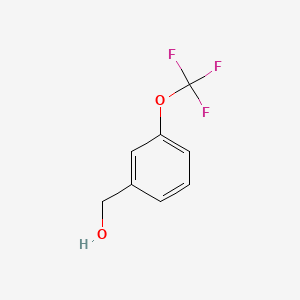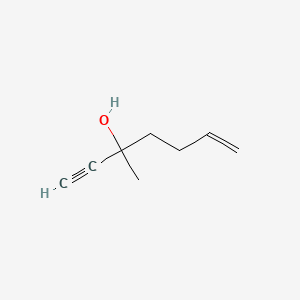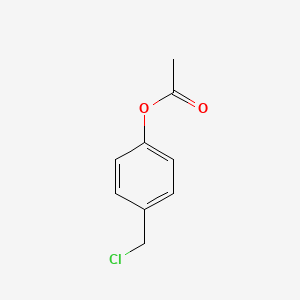
4-(Chloromethyl)phenyl acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the photolysis of 4-chloroaniline to generate phenyl cations, which can undergo further reactions . Another method includes the Wittig synthesis, which is used to prepare precursors for hemiterpenoid synthons . Additionally, the synthesis of 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl from ethyl 4-chloroacetoacetate through a series of reactions including Sulfide etherification and Nenitzescu reactions indicates the versatility of chloroacetate derivatives in complex organic syntheses .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic methods and computational studies. For instance, the FT-IR and FT-Raman spectra of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate were recorded and analyzed, with vibrational wavenumbers computed using density functional theory . Similarly, the optimized molecular structure and vibrational frequencies of 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate were investigated, revealing insights into the charge transfer within the molecule .
Chemical Reactions Analysis
The reactivity of related phenyl acetate compounds has been studied extensively. For example, the generation of the phenyl cation from 4-chloroaniline and its subsequent reactions, including electrophilic substitution and reduction, demonstrate the potential pathways for chemical transformations . The kinetics and mechanisms of aromatic halogen substitution of aryl acetates with molecular chlorine have also been explored, providing insights into the reactivity of the acetoxy-group .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analyses. The crystal structure of 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazin-1-ylidene]methyl}phenyl acetate monohydrate was determined, showing the compound's conformation and hydrogen bonding network . The electrochemical behavior of chloromethylene-acenaphthenone in a mixed solvent system was investigated, revealing the reduction potentials and mechanisms . Additionally, the crystallographic and NMR evidence for the enol tautomer of 3-methoxy-4-hydroxy-5-chloro-phenylpyruvic acid and its acetate ester provided insights into the tautomeric forms and their stability .
Applications De Recherche Scientifique
Electrolyte Additive in Lithium Ion Batteries
4-(Chloromethyl)phenyl acetate has been explored in the context of lithium ion batteries. A study compared the performance of phenyl acetate (PA) and its fluorine-substituted derivative, 4-fluorophenyl acetate (4-FPA), as electrolyte additives. The study found that the solid electrolyte interphase (SEI) formed by 4-FPA offered more protection than PA, resulting in improved cyclic stability of lithium ion batteries. This implies that derivatives of phenyl acetate, like 4-(Chloromethyl)phenyl acetate, could be significant in enhancing battery performance (Li et al., 2014).
Vibrational Spectroscopy Studies
4-(Chloromethyl)phenyl acetate has been subject to vibrational spectroscopy studies. One such study involved recording and analyzing the FT-IR and FT-Raman spectra of derivatives of phenyl acetate. These studies are crucial for understanding the molecular structure and dynamics of compounds like 4-(Chloromethyl)phenyl acetate, which has implications in various fields of chemistry and materials science (Madhavan et al., 2009).
Synthesis and Transformations in Organic Chemistry
In the field of organic synthesis, studies have explored the reactions of compounds related to 4-(Chloromethyl)phenyl acetate. One example is the synthesis of acyloxy(chloromethyl)phosphonates and acyloxy(chloromethyl)phosphinates from chloromethylphosphonochloridate, which shows the versatility of chloromethyl compounds in creating a range of organic molecules (Khailova et al., 1998).
Polymer Chemistry and Material Science
In material science, studies have focused on the application of chloromethyl phenyl compounds in creating specialized polymers. For example, a study on the fabrication of amphiphilic silica nanoparticles using 4-(Chloromethyl)phenyltrichlorosilane highlighted its potential in forensic science for detecting latent fingerprints. This indicates the broader utility of chloromethyl phenyl compounds in advanced material synthesis (Huang et al., 2015).
Safety And Hazards
4-(Chloromethyl)phenyl acetate is classified as Acute Tox. 4 Oral, Skin Corr. 1B, and Skin Sens. 1 . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .
Propriétés
IUPAC Name |
[4-(chloromethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCXSCDWKJWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192806 | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)phenyl acetate | |
CAS RN |
39720-27-9 | |
| Record name | 4-(Chloromethyl)phenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39720-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039720279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)
